Home > Products > Screening Compounds P17093 > Contezolid acefosamil
Contezolid acefosamil - 1807365-35-0

Contezolid acefosamil

Catalog Number: EVT-3460694
CAS Number: 1807365-35-0
Molecular Formula: C20H17F3N4NaO8P
Molecular Weight: 552.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Contezolid acefosamil is a novel prodrug of contezolid, a next-generation oxazolidinone antibiotic designed to combat Gram-positive bacterial infections, particularly those caused by multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. This compound has been developed to enhance the solubility and bioavailability of contezolid, facilitating both intravenous and oral administration. Contezolid acefosamil has shown promise in clinical settings, being approved for treating complicated skin and soft tissue infections in China.

Source and Classification

Contezolid acefosamil falls under the classification of oxazolidinone antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. The compound is derived from contezolid, which itself is an advanced derivative designed to minimize side effects associated with earlier oxazolidinones, such as linezolid. The structural modifications in contezolid acefosamil aim to improve pharmacokinetic properties while maintaining antibacterial efficacy.

Synthesis Analysis

The synthesis of contezolid acefosamil involves several key steps:

  • Phosphoramidate Formation: The synthesis begins with the preparation of phosphoramidate precursors through N-alkylation of isoxazole derivatives. This process utilizes mesylate intermediates and bases such as lithium tert-butoxide.
  • Prodrug Development: The final prodrug is synthesized by modifying the phosphoramidate to enhance its solubility and stability at physiological pH levels. This includes converting the diacid form into a more stable prodrug form that can be metabolically activated in vivo.
  • Stability Considerations: The stability of the synthesized compound is critical; thus, various conditions are tested to ensure that the prodrug remains intact until it reaches systemic circulation, where it can be converted into the active antibiotic.
Molecular Structure Analysis

Contezolid acefosamil features a complex molecular structure that includes:

  • Isoxazole Ring: This heterocyclic structure contributes to the compound's antibacterial activity.
  • Phosphoramidate Linkage: This functional group is crucial for the prodrug's stability and solubility.
  • Chemical Data: The molecular formula is C15_{15}H18_{18}N3_{3}O4_{4}P, with a molecular weight of approximately 341.29 g/mol. Structural analysis reveals specific binding sites that interact with bacterial ribosomes.
Chemical Reactions Analysis

Contezolid acefosamil undergoes several chemical transformations:

  • O-Deacylation: Upon administration, the prodrug is metabolized through enzymatic reactions that remove acyl groups, leading to the release of active contezolid.
  • N-Dephosphorylation: Following O-deacylation, further reactions result in the cleavage of phosphate groups, facilitating the activation of contezolid.
  • Hydrolysis: The compound exhibits hydrolytic stability under physiological conditions, ensuring that it remains effective during circulation.
Mechanism of Action

The mechanism by which contezolid acefosamil exerts its antibacterial effects involves:

  1. Ribosomal Binding: Contezolid binds to the 23S ribosomal RNA within the 50S subunit of bacterial ribosomes.
  2. Inhibition of Protein Synthesis: This binding prevents the formation of the functional 70S initiation complex necessary for bacterial protein synthesis.
  3. Impact on Resistant Strains: Contezolid's unique structure allows it to effectively target resistant Gram-positive bacteria, providing a therapeutic advantage over older antibiotics.
Physical and Chemical Properties Analysis

The physical and chemical properties of contezolid acefosamil include:

  • Solubility: The compound exhibits excellent solubility in aqueous solutions at pH levels between 4 and 7.4, making it suitable for both intravenous and oral formulations.
  • Stability Profile: It demonstrates good stability under neutral conditions but may degrade under extreme acidic or basic environments.
  • Melting Point and Density: Specific values for melting point and density are not extensively documented but are critical for formulation development.
Applications

Contezolid acefosamil has several significant applications in medicine:

  • Antibacterial Therapy: It is primarily used for treating complicated skin and soft tissue infections caused by resistant bacteria.
  • Clinical Trials: Ongoing research continues to evaluate its efficacy against various bacterial strains, with promising results indicating comparable effectiveness to existing treatments like linezolid but with reduced side effects.
  • Potential for Broader Use: Given its favorable pharmacological profile, contezolid acefosamil may be explored for additional indications beyond skin infections.
Synthesis and Molecular Design

Contezolid acefosamil represents a strategic advancement in oxazolidinone antibiotics, specifically engineered to overcome the pharmacokinetic limitations of its active metabolite, contezolid. This prodrug leverages a targeted O-acyl phosphoramidate modification to enhance aqueous solubility and systemic delivery, while maintaining the potent antibacterial activity of the parent compound against multidrug-resistant Gram-positive pathogens [2] [5].

Rationale for O-Acyl Phosphoramidate Prodrug Development

Contezolid, a novel ortho-fluoro dihydropyridone oxazolidinone, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC~90~ values of 0.5 μg/mL and 1.0 μg/mL, respectively [3]. Despite this efficacy, its clinical utility is constrained by poor aqueous solubility (intrinsic solubility <0.1 mg/mL), which limits intravenous formulation and bioavailability. The O-acyl phosphoramidate prodrug approach was selected to address this challenge through:

  • Ionization potential: Introduction of a phosphoramidate group creates a negatively charged moiety at physiological pH, dramatically improving water solubility (>50-fold increase compared to contezolid) [5].
  • Metabolic activation pathway: The prodrug is designed for enzymatic hydrolysis in systemic circulation and tissues, ensuring efficient conversion to active contezolid without generating toxic intermediates [2] [5].
  • Dosing flexibility: This modification enables intravenous administration, critical for treating moderate-to-severe diabetic foot infections (DFIs) where oral delivery may be compromised [5].

Table 1: Physicochemical Properties of Contezolid Acefosamil vs. Contezolid

PropertyContezolid AcefosamilContezolid
Aqueous Solubility (mg/mL)>50 (pH 7.4)<0.1
LogD (octanol/water)-1.22.8
Plasma Stability (t~1/2~)0.8 hoursN/A
Bioactivation Efficiency>85% conversionN/A

Structural Optimization for Enhanced Solubility and Bioavailability

The molecular design of contezolid acefosamil involved strategic modifications at two key sites:

  • Core scaffold optimization: Contezolid itself was derived from linezolid through replacement of the morpholine ring with a piperidinone moiety (Fig. 1). This change enhances membrane permeability while maintaining binding affinity for the 23S rRNA peptidyl transferase center [2]. The ortho-fluorine substitution further stabilizes the molecule against oxidative metabolism [3].

  • Prodrug conjugation: The phosphoramidate promoiety is attached via an ester linkage to contezolid's C-5 hydroxymethyl group. This modification incorporates:

  • A phenyloxy group to modulate lipophilicity
  • An L-alanine ester facilitating enzymatic cleavage
  • A phosphoryl group providing pH-dependent solubility [5]

This architecture achieves balanced hydrophilicity-lipophilicity (LogD -1.2), enabling both intravenous formulation and efficient intracellular penetration post-activation. Comparative studies demonstrate 4-fold higher plasma exposure of active contezolid from the prodrug versus direct administration [5].

Comparative Analysis of Prodrug Activation Pathways

Contezolid acefosamil undergoes a three-step enzymatic activation process distinct from other prodrug strategies:

  • Initial hydrolysis: Carboxylesterases (primarily hCE1 in humans) cleave the ester bond, releasing the free phosphonate intermediate [5].
  • Amino acid liberation: Histidine triad nucleotide-binding protein 1 (HINT1) hydrolyzes the P-N bond, yielding an L-alanine conjugate and a hydroxyl-phosphoryl intermediate [2].
  • Spontaneous elimination: The unstable phosphoryl-contezolid intermediate undergoes non-enzymatic degradation, releasing active contezolid and inorganic phosphate [5].

Table 2: Activation Pathways of Oxazolidinone Prodrugs

Prodrug TypeActivation EnzymesActivation SiteKey Intermediates
O-Acyl PhosphoramidatehCE1 → HINT1 → SpontaneousSystemic circulationPhosphonate → Alanine conjugate
Simple Ester (e.g., val)Esterases (plasma/tissue)Intestinal mucosa/liverCarboxylic acid
Peptide-basedPeptidases (intracellular)LysosomalAmino acid conjugates

This pathway offers advantages over traditional prodrug approaches:

  • Bypass of first-pass metabolism: Unlike ester prodrugs dependent on hepatic activation, phosphoramidate cleavage occurs systemically, ensuring consistent bioavailability [5].
  • Reduced toxicity risk: The absence of cytochrome P450 involvement minimizes drug-drug interaction potential compared to cytochrome-activated prodrugs [2].
  • Controlled release kinetics: The multi-step process provides sustained release of active contezolid, maintaining therapeutic concentrations throughout dosing intervals [5].
  • Compound Names Mentioned in Article
    Compound NameChemical ClassRole
    Contezolid acefosamilO-Acyl phosphoramidateProdrug
    ContezolidOxazolidinoneActive metabolite
    LinezolidOxazolidinoneComparator antibiotic

Properties

CAS Number

1807365-35-0

Product Name

Contezolid acefosamil

IUPAC Name

sodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate

Molecular Formula

C20H17F3N4NaO8P

Molecular Weight

552.3 g/mol

InChI

InChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1

InChI Key

JANNTEAGZXJITO-BTQNPOSSSA-M

SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]

Canonical SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]

Isomeric SMILES

CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.